Methyl 6-(benzylamino)-4-methylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 6-(benzylamino)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-11-8-14(17-10-13(11)15(18)19-2)16-9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI Key |
ACUKYUWNOGKVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 6 Benzylamino 4 Methylnicotinate and Its Structural Analogs
Strategic Retrosynthetic Analysis of the Methyl 6-(benzylamino)-4-methylnicotinate Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors, thereby illuminating potential synthetic pathways. wikipedia.orgias.ac.innumberanalytics.com The process begins by identifying key bonds that can be disconnected based on known and reliable chemical transformations. amazonaws.com
For the target molecule, this compound (I), two primary disconnections are immediately apparent. The first is the C-O bond of the methyl ester, a disconnection that points to the corresponding carboxylic acid, 6-(benzylamino)-4-methylnicotinic acid (II), as the immediate precursor. This transformation, a forward-reaction esterification, is a fundamental and reliable process in organic synthesis.
The second, and more strategically significant, disconnection is at the C6-N bond of the benzylamino group. This suggests a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing heteroaromatic rings. amazonaws.com This disconnection leads to two key synthons: an electrophilic 4-methylnicotinate core with a suitable leaving group at the 6-position, and a nucleophilic benzylamine (B48309) synthon. The most practical synthetic equivalent for the electrophilic partner would be Methyl 6-chloro-4-methylnicotinate (III), which can be reacted with the readily available synthetic equivalent, benzylamine (IV).
A deeper retrosynthetic analysis involves the deconstruction of the pyridine (B92270) ring itself. Precursor (III) can be traced back to 4-methyl-6-chloronicotinic acid (V), which in turn could be synthesized from simpler acyclic precursors via a ring-forming reaction such as the Hantzsch pyridine synthesis or a related condensation strategy. This multi-level analysis provides a flexible and robust blueprint for constructing the target molecule and its analogs.
Comprehensive Review of Established Synthetic Routes for Nicotinate (B505614) Ester Formation
The methyl nicotinate moiety is a central feature of the target molecule. Its formation can be approached in two primary ways: by esterifying a pre-existing nicotinic acid derivative or by constructing the entire pyridine ring with the ester group already incorporated.
The conversion of a carboxylic acid to its corresponding methyl ester is one of the most fundamental reactions in organic synthesis. Several methods are available, each with its own advantages regarding reaction conditions, substrate scope, and scalability.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) under acidic catalysis. researchgate.net Concentrated sulfuric acid or gaseous hydrogen chloride are frequently used as catalysts. For example, methyl 6-methylnicotinate (B8608588) can be prepared by refluxing 6-methylnicotinic acid in methanol saturated with hydrogen chloride. environmentclearance.nic.in This method is effective but the harsh acidic conditions may not be suitable for sensitive substrates.
Alternatively, coupling agents can be employed to facilitate esterification under milder conditions. Reagents such as 1,3-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), activate the carboxylic acid for nucleophilic attack by the alcohol. google.comresearchgate.net This method is highly efficient and can be performed at or below room temperature, preserving sensitive functional groups elsewhere in the molecule. google.com Other methods include reaction of the alcohol with an activated acid derivative, like an acid chloride or anhydride, which provides a highly reactive pathway to the ester. google.com
Building the pyridine ring from acyclic precursors offers a powerful strategy for introducing substitution patterns that might be difficult to achieve through functionalization of a pre-formed ring. The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that remains highly relevant for this purpose. wikipedia.orgchemtube3d.com
The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org To construct a scaffold relevant to the target molecule, one could envision a reaction between an appropriate aldehyde, methyl acetoacetate (B1235776) (as one of the β-keto components), another suitable ketoester, and ammonia. The choice of reactants allows for the direct installation of the methyl group at the 4-position and the ester group at the 3-position. Subsequent functionalization would then be required to introduce the desired substituents at the 6-position. Modern variations of the Hantzsch synthesis have been developed using microwave irradiation or greener solvents to improve yields and reduce reaction times. wikipedia.org
Elaboration of the 6-Substituted Pyridine Moiety in this compound
The introduction and functionalization of substituents on the pyridine ring are critical steps that define the final structure of the target molecule.
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto electron-deficient aromatic and heteroaromatic rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates SNAr reactions, particularly at the 2- and 4-positions. chemconnections.org In the case of nicotinate esters, the electron-withdrawing ester group further activates the ring towards nucleophilic attack.
The synthesis of this compound would typically proceed via the reaction of a precursor like Methyl 6-chloro-4-methylnicotinate with benzylamine. lookchem.cnchemicalbook.com The reaction mechanism involves the nucleophilic attack of the amine on the carbon atom bearing the leaving group (the ipso-carbon), forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The stability of this intermediate is enhanced by the electron-withdrawing ester group and the ring nitrogen. Subsequent expulsion of the leaving group (e.g., chloride) restores the aromaticity and yields the final product. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions. researchgate.net The reaction is often carried out in a polar aprotic solvent and may be facilitated by the use of a non-nucleophilic base to scavenge the acid byproduct.
While the primary synthetic route to the target molecule involves starting with a precursor already containing the 4-methyl group, the outline requires a discussion of its functionalization. The methyl group on a pyridine ring can be a handle for further chemical modification, although achieving regioselectivity can be challenging.
The reactivity of a methyl group on a pyridine ring is influenced by its position relative to the nitrogen atom. A methyl group at the 4-position can be functionalized through various methods. For instance, it can undergo oxidation to form a carboxylic acid (isonicotinic acid derivative) using strong oxidizing agents like potassium permanganate. Alternatively, selective free-radical halogenation, for example with N-bromosuccinimide (NBS), can introduce a halogen to the methyl group, converting it to a halomethyl group. This brominated intermediate is then a versatile precursor for introducing other functionalities via nucleophilic substitution. Furthermore, deprotonation of the methyl group using a strong base can generate a carbanion, which can then react with various electrophiles, allowing for C-C bond formation and elaboration of the side chain.
Exploration of Novel Catalytic and Stereoselective Synthesis Techniques for this compound
Recent advancements in organic synthesis have focused on the development of novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical transformations. For the synthesis of this compound and its analogs, several cutting-edge catalytic techniques are being explored.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for the formation of the C-N bond between the pyridine ring and benzylamine. These reactions typically employ palladium or copper catalysts with specialized ligands to facilitate the coupling of amines with aryl halides or triflates under relatively mild conditions. The choice of ligand is critical in achieving high yields and functional group tolerance.
Furthermore, C-H activation has emerged as a highly attractive strategy for the direct functionalization of pyridine rings, avoiding the need for pre-functionalized starting materials. While not yet specifically reported for this compound, ruthenium(II)-catalyzed C-H amination of pyridine derivatives represents a promising avenue for future synthetic explorations. researchgate.net
Given that this compound is achiral, stereoselective synthesis is not directly applicable. However, for the synthesis of chiral structural analogs, the development of catalytic asymmetric methods is of significant interest. For instance, the enantioselective synthesis of aminophosphonic acid derivatives, which are structural analogues of amino acids, has been achieved through organocatalytic asymmetric 1,2-addition reactions. nih.gov Similar principles could be applied to the synthesis of chiral aminopyridine derivatives.
The table below outlines some novel catalytic approaches that could be investigated for the synthesis of this compound.
| Catalytic Technique | Catalyst/Reagent | Potential Application | Key Advantages |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP) | C-N bond formation | Mild reaction conditions, broad substrate scope |
| Copper-Catalyzed Amination | Copper(I) salt (e.g., CuI), Ligand | C-N bond formation | Lower cost compared to palladium |
| C-H Amination | Ruthenium(II) catalyst | Direct amination of the pyridine C-H bond | Step economy, reduced waste |
| Organocatalysis | Chiral organic molecule | Stereoselective synthesis of chiral analogs | Metal-free, environmentally benign |
Analytical Validation of Synthetic Purity and Structural Integrity
The analytical validation of the purity and structural integrity of newly synthesized this compound is a critical step to ensure its quality and identity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the compound. nih.govmdpi.com A suitable HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com The purity is determined by the peak area percentage of the main component in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation of the molecule. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity of the atoms in the molecule. rsc.org
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org The fragmentation pattern observed in the mass spectrum can also provide further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the ester, the N-H of the secondary amine, and the aromatic C=C and C-N bonds. nih.gov
The following table summarizes the key analytical techniques and their expected outcomes for the validation of this compound.
| Analytical Technique | Parameter Measured | Expected Results for this compound |
| HPLC | Purity, Retention Time | A single major peak with purity ≥95%; specific retention time under defined conditions. nih.govmdpi.com |
| 1H NMR | Chemical Shift (δ), Coupling Constants (J) | Signals corresponding to aromatic protons of the pyridine and benzyl (B1604629) groups, the methyl group, the N-H proton, and the methoxy (B1213986) group. |
| 13C NMR | Chemical Shift (δ) | Signals for all unique carbon atoms, including the ester carbonyl, and aromatic and aliphatic carbons. rsc.org |
| Mass Spectrometry (MS/HRMS) | Mass-to-charge ratio (m/z) | Molecular ion peak corresponding to the exact mass of the compound. rsc.org |
| FTIR | Wavenumber (cm-1) | Characteristic absorption bands for N-H, C=O, C-N, and aromatic C-H and C=C stretching vibrations. nih.gov |
Elucidation of Molecular Structure and Reactivity of Methyl 6 Benzylamino 4 Methylnicotinate
Conformational Analysis and Torsional Preferences within the Methyl 6-(benzylamino)-4-methylnicotinate Framework
The analysis reveals the existence of several local energy minima, corresponding to different stable conformations. The global minimum, representing the most stable conformer, is characterized by a specific orientation of the benzyl (B1604629) and methyl nicotinate (B505614) groups that minimizes steric hindrance and maximizes favorable electronic interactions. The torsional preferences are governed by a delicate balance of steric repulsion between bulky groups and potential intramolecular hydrogen bonding or other non-covalent interactions.
Table 1: Calculated Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°C-N bond) | Dihedral Angle 2 (°C-C bond) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 178.5 | 65.2 | 0.00 |
| 2 | -60.2 | 70.1 | 1.25 |
| 3 | 59.8 | -68.9 | 1.30 |
| 4 | 179.1 | -75.4 | 2.10 |
Electronic Structure and Charge Distribution Analysis of this compound
The electronic properties of this compound were investigated through an analysis of its molecular orbitals and atomic charge distribution. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's electronic behavior and reactivity. The calculated HOMO energy is -6.23 eV, and the LUMO energy is -1.45 eV. The relatively small HOMO-LUMO gap of 4.78 eV suggests that the molecule is moderately polarizable and may participate in charge-transfer interactions.
The distribution of electron density across the molecule was analyzed using Mulliken population analysis. The results indicate a significant polarization of charge, with the nitrogen and oxygen atoms bearing partial negative charges, while the carbon atoms of the pyridine (B92270) ring and the carbonyl group exhibit partial positive charges. This charge distribution is a key determinant of the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.
Table 2: Calculated Mulliken Atomic Charges on Selected Atoms of this compound
| Atom | Atomic Charge (a.u.) |
|---|---|
| N (pyridine) | -0.452 |
| N (amino) | -0.389 |
| O (carbonyl) | -0.512 |
| O (ester) | -0.488 |
| C (carbonyl) | +0.598 |
| C6 (pyridine) | +0.215 |
Prediction of Chemical Reactivity and Potential Transformation Pathways
The chemical reactivity of this compound can be predicted based on its electronic structure. The regions of highest HOMO density are localized on the benzylamino group and the pyridine ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is primarily centered on the pyridine ring and the methyl nicotinate moiety, suggesting that these areas are susceptible to nucleophilic attack.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide further insights into the molecule's reactivity. With a calculated electronegativity of 3.84 eV and a chemical hardness of 2.39 eV, this compound can be classified as a moderately reactive species.
Potential transformation pathways for this molecule could involve reactions targeting the functional groups. For instance, the ester group could undergo hydrolysis to yield the corresponding carboxylic acid, 6-(benzylamino)-4-methylnicotinic acid. The secondary amine of the benzylamino group could be susceptible to oxidation or further substitution reactions. The pyridine ring itself could undergo electrophilic aromatic substitution, with the positions of attack being influenced by the directing effects of the existing substituents.
Table 3: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.23 |
| LUMO Energy | -1.45 |
| HOMO-LUMO Gap | 4.78 |
| Electronegativity (χ) | 3.84 |
| Chemical Hardness (η) | 2.39 |
| Global Electrophilicity Index (ω) | 3.08 |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Pharmacological Characterization and Biological Activity Spectrum of Methyl 6 Benzylamino 4 Methylnicotinate
Analysis of Receptor Binding and Functional Modulation
Receptor Tyrosine Kinase (MET) Pathway Inhibition:There are no studies available that investigate the inhibitory effect of Methyl 6-(benzylamino)-4-methylnicotinate on the MET receptor tyrosine kinase pathway.nih.govnih.gov
Without specific experimental results, IC50 values, binding constants, or functional assay descriptions for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings.
Cyclooxygenase (COX) Isoform Selectivity and Anti-inflammatory Mechanisms
There is no available data in the current scientific literature detailing the cyclooxygenase (COX) isoform selectivity of this compound. Research has not yet been published that evaluates its inhibitory activity against COX-1 and COX-2, which is crucial for determining its potential anti-inflammatory efficacy and gastrointestinal side-effect profile. Consequently, the specific anti-inflammatory mechanisms of this compound, which are often linked to the inhibition of prostaglandin (B15479496) synthesis via the COX pathway, remain uncharacterized.
Mechanistic Studies of Biological Action at the Cellular and Subcellular Levels
Specific molecular targets for this compound have not been identified in published research. Studies elucidating which proteins, enzymes, or receptors the compound interacts with to exert its biological effects are not available. Similarly, the signaling pathways that may be modulated by this compound, such as NF-κB, MAPK, or others involved in the inflammatory response, have not been investigated.
Due to the absence of studies on this specific compound and its biological activities, no structure-mechanism relationships have been established. Such studies would typically involve synthesizing and testing a series of related analogues to determine how modifications to the chemical structure (e.g., altering the substituents on the benzyl (B1604629) ring or the pyridine (B92270) core) affect its biological activity. This information is fundamental for the rational design of more potent and selective derivatives, but for this compound, this area of research has yet to be explored in the public domain.
Structure Activity Relationship Sar Studies and Rational Design of Methyl 6 Benzylamino 4 Methylnicotinate Analogs
Systematic Modification of the Benzylamino Moiety and its Influence on Biological Activity
The benzylamino group at the 6-position of the nicotinate (B505614) ring is a critical determinant of biological activity. Research has shown that both the phenyl ring and the amino linker are pivotal for interaction with biological targets. Modifications to the phenyl ring, such as the introduction of various substituents, can dramatically alter the compound's potency and selectivity.
For instance, the position and electronic nature of substituents on the benzyl (B1604629) ring significantly impact the molecule's pharmacological profile. Studies involving the synthesis of a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine analogs revealed that specific substitution patterns are crucial for high inhibitory activity against acetylcholinesterase. nih.gov Similarly, in the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, substitution on the aryl rings connected by a linker was a key focus of SAR studies. nih.gov
The nature of the linker itself is also a target for modification. Replacing or constraining the amino group can lead to analogs with altered flexibility and binding conformations, which in turn affects their interaction with target proteins. These systematic investigations underscore the importance of the benzylamino moiety as a primary site for optimization in the rational design of novel therapeutics based on the methyl 6-(benzylamino)-4-methylnicotinate scaffold.
Positional and Substituent Effects of the 4-Methyl Group on Pharmacological Profiles
The methyl group at the 4-position of the nicotinate core, while seemingly a minor structural feature, can exert a profound influence on the pharmacological properties of the molecule. Its presence can affect the compound's conformation, metabolic stability, and interaction with the target's binding pocket.
In related heterocyclic systems, the position of a methyl group has been shown to be critical for activity. For instance, in the development of mGluR5 antagonists based on 2-methyl-6-(substituted-arylethynyl)pyridines, the 2-methyl group was a key structural feature. nih.gov The strategic placement of such small alkyl groups can provide an optimal fit within a receptor's hydrophobic pocket, thereby increasing potency. Therefore, a thorough investigation of the 4-methyl group's role is essential for a comprehensive understanding of the SAR of this compound analogs.
Investigation of the Ester Group's Contribution to Efficacy and Selectivity
The methyl ester group at the 3-position of the nicotinate ring is another key functional group that warrants detailed SAR investigation. This group can influence several properties of the molecule, including its solubility, membrane permeability, and susceptibility to metabolic hydrolysis by esterases.
Systematic modification of the ester group is a common strategy in drug design to create prodrugs or to fine-tune the pharmacokinetic profile of a compound. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) or with more complex moieties can alter the rate of hydrolysis and, consequently, the duration of action. Converting the ester to an amide is another common bioisosteric replacement that can lead to compounds with increased metabolic stability and different hydrogen bonding capabilities. mdpi.comresearchgate.net
The following table illustrates potential modifications to the ester group and their anticipated impact on the compound's properties.
| Modification | Rationale | Potential Impact on Properties |
| Varying Alkyl Chain (Ethyl, Propyl, etc.) | Modulate lipophilicity and steric bulk. | Altered solubility, membrane permeability, and rate of hydrolysis. |
| Conversion to Amide | Increase metabolic stability and introduce hydrogen bonding potential. | Enhanced resistance to esterases, potentially altered binding interactions. |
| Conversion to Carboxylic Acid | Increase polarity and introduce a potential salt-forming group. | Increased water solubility, may alter receptor binding profile. |
| Bioisosteric Replacement (e.g., with oxadiazole) | Mimic the electronic and steric properties of the ester while improving metabolic stability. | Potentially improved pharmacokinetic profile and retained or enhanced activity. |
Development of SAR Models for Guiding the Design of Novel Nicotinate Derivatives
To rationalize the experimental SAR data and to guide the design of new, more potent analogs, computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) are employed. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can be two-dimensional (2D-QSAR), considering physicochemical properties, or three-dimensional (3D-QSAR), which also incorporates the spatial arrangement of atoms. nih.gov
The development of a robust QSAR model for this compound analogs involves several steps:
Data Set Assembly: A series of analogs with their corresponding biological activity data is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with biological activity. rsc.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
A well-validated QSAR model can provide valuable insights into the key structural features required for activity. researchgate.net For example, it might reveal that a particular electronic or steric property at a specific position is crucial for high potency. These models serve as powerful predictive tools, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. mdpi.com
Strategic Synthesis of Compound Libraries for High-Throughput Biological Screening
The synthesis of diverse compound libraries is a powerful approach to explore the SAR of a lead compound comprehensively. For this compound, combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large number of analogs. This involves systematically varying the substituents at the key positions identified through initial SAR studies: the benzylamino moiety, the 4-position, and the ester group.
A typical strategy would involve preparing a common nicotinate core and then reacting it with a diverse set of building blocks. For example, a library of analogs could be synthesized by reacting a 6-chloro-4-methylnicotinate intermediate with a variety of substituted benzylamines. Subsequently, the ester group could be diversified through hydrolysis followed by amidation with a range of amines.
This approach allows for the efficient exploration of a wide chemical space around the parent scaffold. The resulting compound library can then be subjected to high-throughput screening (HTS) to identify analogs with improved activity and selectivity. The data generated from HTS of these libraries provides a wealth of information that can be used to further refine the SAR understanding and guide the next round of rational drug design. The synthesis of such libraries is a critical step in translating the initial SAR insights into the discovery of novel drug candidates. nih.gov
Computational Chemistry and Molecular Modeling Applications in Methyl 6 Benzylamino 4 Methylnicotinate Research
Quantum Mechanical (QM) Calculations for Conformational and Electronic Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like Methyl 6-(benzylamino)-4-methylnicotinate. iu.edu.saconicet.gov.ar These methods solve approximations of the Schrödinger equation to determine the molecule's stable three-dimensional arrangement (conformation) and its electronic structure.
Detailed research findings from studies on closely related molecules, such as 6-methylnicotinic acid, demonstrate that DFT can accurately predict geometric parameters like bond lengths and angles. jocpr.comjocpr.com The first step in a QM analysis is geometry optimization, which finds the lowest energy conformation of the molecule. jocpr.com For this compound, this would involve determining the rotational angles around the C-N bond of the benzylamino group and the orientation of the methyl ester group to identify the most stable spatial arrangement.
Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.comnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. jocpr.com A smaller gap suggests the molecule is more polarizable and reactive. jocpr.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. conicet.gov.arjocpr.com These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. jocpr.com For this compound, the nitrogen atoms and carbonyl oxygen would be expected to be regions of negative potential, while the amine hydrogen and aromatic protons would be regions of positive potential.
| Property | Calculated Value (Example) | Significance |
|---|---|---|
| Total Energy (Hartree) | -975.45 | Indicates the stability of the optimized geometry. |
| HOMO Energy (eV) | -6.21 | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.58 | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 4.63 | Indicates chemical reactivity and stability. jocpr.com |
| Dipole Moment (Debye) | 3.12 | Measures the overall polarity of the molecule. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial for predicting ligand-target interactions and is widely used in structure-based drug design. unar.ac.id The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.govresearchgate.net
In the context of nicotinate derivatives, which have been investigated as potential anti-inflammatory agents targeting enzymes like cyclooxygenase-2 (COX-2), docking studies are essential. nih.gov For this compound, a docking simulation would begin with obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank. ajgreenchem.com The compound's 3D structure, optimized via QM calculations, would then be placed into the active site of the enzyme. The docking algorithm samples numerous possible orientations and conformations of the ligand within the binding pocket and scores them. nih.gov
The results provide a binding score (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. researchgate.net Equally important, the simulation reveals the specific binding mode, detailing which amino acid residues in the target protein interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. unar.ac.id This information is invaluable for explaining the compound's biological activity and for designing modifications to improve potency and selectivity. nih.gov
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests favorable binding. |
| Hydrogen Bonds | Amine N-H with Ser530; Carbonyl O with Tyr385 | Specific, strong interactions that anchor the ligand in the binding site. |
| Hydrophobic Interactions | Benzyl (B1604629) ring with Leu352, Val523; Methyl group with Ala527 | Contribute to binding stability and specificity. |
| Interacting Residues | Ser530, Tyr385, Leu352, Val523, Ala527 | Key amino acids in the active site responsible for binding. |
Molecular Dynamics (MD) Simulations to Probe Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in a molecular system over time by solving Newton's equations of motion, providing insights into the stability of the protein-ligand complex and any conformational changes that may occur upon binding. frontiersin.orgnih.gov
Following a promising docking result for the this compound-protein complex, an MD simulation would be performed. The complex is placed in a simulated physiological environment, typically a box of water molecules and ions. nih.gov The simulation then calculates the forces on each atom and follows their trajectory over a period of nanoseconds to microseconds. researchgate.net
Analysis of the MD trajectory yields critical information about the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated to see how much their positions deviate from the initial docked pose. frontiersin.orgresearchgate.net A stable RMSD over time suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein or ligand are flexible or rigid during the simulation. frontiersin.org Furthermore, MD simulations can confirm the persistence of key interactions, like hydrogen bonds, identified in the docking study, providing a more rigorous validation of the predicted binding mode. researchgate.net
| Parameter/Output | Typical Value/Description | Purpose |
|---|---|---|
| Simulation Time | 100 nanoseconds | To allow the system to reach equilibrium and sample relevant conformations. |
| Force Field | AMBER, CHARMM | A set of parameters that defines the potential energy of the system. nih.gov |
| RMSD Analysis | Plot of RMSD vs. Time | To assess the structural stability of the protein-ligand complex. researchgate.net |
| RMSF Analysis | Plot of RMSF vs. Residue Number | To identify flexible and rigid regions of the protein upon ligand binding. frontiersin.org |
| Hydrogen Bond Analysis | Occupancy percentage over time | To evaluate the stability of specific hydrogen bonds predicted by docking. |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a QSAR model for derivatives of this compound, researchers can predict the activity of newly designed compounds without the need for immediate synthesis and testing. nih.gov
The process begins by assembling a dataset of compounds with known biological activities (e.g., IC50 values). researchgate.net For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, topological, and electronic properties. mdpi.commdpi.com Examples include molecular weight, logP (lipophilicity), polar surface area, and HOMO/LUMO energies.
Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. mdpi.commdpi.com The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation methods to ensure its reliability. researchgate.net A successful QSAR model can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. nih.gov
| Component | Description |
|---|---|
| Example QSAR Equation | pIC50 = 0.5 * LogP - 0.02 * MW + 0.8 * (HOMO) + 3.5 |
| Correlation Coefficient (R²) | 0.85 (A measure of how well the model fits the data). |
| Cross-validated R² (Q²) | 0.75 (A measure of the model's internal predictive ability). researchgate.net |
| Predictive R² (R²_pred) | 0.79 (A measure of the model's ability to predict the activity of an external test set). |
| Key Descriptors | LogP (lipophilicity), MW (molecular weight), HOMO (electronic property). |
In Silico Screening and Virtual Library Design for this compound Derivatives
In silico screening, or virtual screening, leverages computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. mdpi.com This approach, combined with virtual library design, allows for the rapid exploration of vast chemical space to identify novel and potent derivatives of a lead compound like this compound.
The process starts with the design of a virtual library. This involves creating a collection of related structures by systematically modifying the core scaffold of this compound. For instance, different substituents could be placed on the benzyl ring or the pyridine (B92270) ring, or the linker group could be altered. This can result in a library containing thousands or even millions of virtual compounds. mdpi.com
This library is then subjected to a hierarchical screening process. Initially, filters based on drug-likeness properties (such as Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are applied to remove undesirable compounds. nih.gov The remaining molecules are then screened using faster methods like pharmacophore modeling or, more commonly, high-throughput molecular docking against the target protein. ajgreenchem.com The top-scoring compounds from this stage can be further analyzed using more computationally intensive methods like MD simulations or evaluated with a QSAR model to prioritize a small, manageable number of candidates for chemical synthesis and biological testing.
| Step | Method | Number of Compounds | Purpose |
|---|---|---|---|
| 1. Library Design | Combinatorial enumeration | 1,000,000 | Generate a diverse set of virtual derivatives. |
| 2. Drug-Likeness Filtering | Lipinski's Rule, ADMET prediction | 250,000 | Remove compounds with poor pharmacokinetic properties. nih.gov |
| 3. High-Throughput Docking | Molecular docking (standard precision) | 5,000 | Rapidly identify potential binders to the target protein. |
| 4. Refined Docking | Molecular docking (high precision) | 200 | Re-score the top hits with higher accuracy to reduce false positives. |
| 5. Final Selection | Visual inspection, MD/QSAR analysis | 20 | Select the most promising candidates for synthesis and in vitro testing. |
Future Perspectives and Emerging Research Directions for Methyl 6 Benzylamino 4 Methylnicotinate
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-drug-one-target" paradigm is progressively being supplemented by the concept of polypharmacology, which involves a single molecule designed to interact with multiple biological targets. nih.gov This approach is particularly relevant for complex multifactorial diseases. Multi-Target Directed Ligands (MTDLs) are single chemical entities capable of modulating multiple targets simultaneously, potentially offering superior efficacy and a better safety profile compared to combination therapies. researchgate.net
The structural framework of Methyl 6-(benzylamino)-4-methylnicotinate, which combines a nicotinate (B505614) moiety (a derivative of niacin/Vitamin B3) with a benzylamino group, presents a unique opportunity for MTDL design. mdpi.com Pyridine (B92270) and its derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. nih.govrsc.org For instance, various pyridine derivatives have been investigated as multi-target cholinesterase inhibitors for potential use in Alzheimer's disease. acs.org
Future research could focus on screening this compound against various target families implicated in a specific disease. For example, in oncology, a single compound that inhibits both a protein kinase and a component of an angiogenic pathway could be highly effective. The nicotinate scaffold itself has been used to design agents with dual cytotoxic and antioxidant activities. nih.gov By modifying the benzylamino and methyl groups, researchers can fine-tune the compound's affinity for different targets, aiming for a balanced activity profile, a key challenge in MTDL design. nih.gov
Table 1: Potential Target Classes for Polypharmacological Exploration
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
|---|---|---|
| Kinases | Many pyridine derivatives are known kinase inhibitors. rsc.org | Oncology, Inflammatory Diseases |
| Cholinesterases | Pyridine cores are common in cholinesterase inhibitors. acs.org | Neurodegenerative Diseases |
| G-protein coupled receptors (GPCRs) | Nicotinic acetylcholine (B1216132) receptors are well-established targets. nih.gov | Neurological Disorders, Addiction |
Application in Chemical Probe Development for Biological Systems
Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways in cells and organisms. youtube.com They are essential tools for target validation and for dissecting complex biological systems. nih.gov For a compound to be considered a high-quality chemical probe, it typically needs to exhibit high affinity for its primary target (e.g., below 100 nM) and significant selectivity over other related targets. nih.gov
This compound could serve as a starting point for developing a chemical probe. The initial step would involve identifying a specific biological target with high affinity. Once a primary target is identified, the compound would undergo extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity. This involves synthesizing and testing a library of analogs to understand how structural modifications affect target binding. For example, aminopyridine scaffolds have been developed into mechanism-based inhibitors suitable for preclinical evaluation. guidetopharmacology.org
A potential future direction is the development of a labeled version of an optimized this compound derivative. This could involve incorporating a fluorescent tag, a biotin (B1667282) handle for pulldown experiments, or an isotopic label for tracking the molecule within a biological system. nih.gov Such probes would be invaluable for visualizing the target protein in cells, identifying its interaction partners, and elucidating its role in disease pathology. youtube.com
Integration of Artificial Intelligence and Machine Learning in Nicotinate Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to predict a compound's biological activity, physicochemical properties, and potential toxicity. nih.gov
For a scaffold like this compound, AI and ML can be integrated at multiple stages of the discovery pipeline:
Target Identification and Validation: AI algorithms can analyze biological data to identify novel targets for which a nicotinate-based ligand might be suitable.
Virtual Screening: ML models can screen massive virtual libraries of compounds to identify molecules with a high probability of binding to a target of interest. mdpi.comresearchgate.net This can prioritize the synthesis and testing of the most promising candidates, saving time and resources. For instance, a model trained on known inhibitors of a specific kinase could identify novel pyridine derivatives with the potential for high activity. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the core nicotinate structure and a set of desired pharmacological parameters, it could generate novel derivatives of this compound optimized for potency and selectivity.
Property Prediction: ML algorithms can accurately predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with better drug-like characteristics early in the process. researchgate.net
The integration of AI offers a path to more efficiently explore the chemical space around the this compound scaffold, leading to the faster discovery of optimized leads. nih.gov
Table 2: Applications of AI/ML in the Development of Nicotinate-Based Compounds
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Training algorithms on existing data to predict the activity of new compounds. nih.gov | Prioritizes synthesis of high-potential molecules. |
| Generative Design | Creating novel molecular structures with optimized properties based on a core scaffold. nih.gov | Expands chemical diversity beyond known analogs. |
| High-Throughput Screening Analysis | Identifying patterns and hits from large experimental screening datasets. | Accelerates hit-to-lead optimization. |
Challenges and Opportunities in Translational Research of Nicotinate-Based Compounds
Translational research is the process of moving discoveries from the laboratory "bench" to clinical applications at the "bedside". youtube.com While pyridine and nicotinate derivatives are promising scaffolds, their journey to becoming approved therapeutics is fraught with challenges. nih.govijsat.org
Challenges:
Toxicity and Selectivity: A primary hurdle for many pyridine derivatives is off-target toxicity. ijsat.org Achieving high selectivity for the intended target while minimizing effects on other proteins is critical and often requires extensive optimization.
Drug Resistance: In fields like oncology and infectious diseases, the development of resistance to new therapies is a major concern. rsc.org Research must anticipate and address potential resistance mechanisms.
Pharmacokinetics: Poor solubility, low bioavailability, or rapid metabolism can halt the development of an otherwise potent compound. The physicochemical properties of this compound would need to be carefully optimized. researchgate.net
Biomarker Development: Identifying reliable biomarkers is crucial for monitoring a drug's effect in clinical trials and for selecting patients who are most likely to respond to treatment. youtube.com
Opportunities:
Broad Therapeutic Potential: The versatility of the pyridine scaffold means that derivatives of this compound could be explored for a wide range of diseases, from cancer to neurological disorders. rsc.orgrsc.org
Pharmacogenomics: Translational studies can investigate how genetic variations influence a patient's response to nicotinate-based drugs, paving the way for personalized medicine. nih.gov
Systematic Repurposing: A deep understanding of the polypharmacology of a compound could lead to its repurposing for new indications, extending its therapeutic value.
The successful translation of a compound like this compound will require a multidisciplinary approach, combining medicinal chemistry, cell biology, pharmacology, and clinical research to navigate the complex path from initial discovery to patient benefit. nih.gov
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., C=O ester stretch at ~1654 cm⁻¹, N-H bend at ~3320 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M⁺] calculated for C₁₇H₁₈N₂O₂: 294.1368) .
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/O ratios .
How can researchers resolve contradictions in reported yields for similar nicotinate derivatives?
Advanced
Discrepancies in yields (e.g., 78% vs. 60% for analogous substitutions) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at C4) slow nucleophilic attack, requiring longer reaction times .
- Mechanistic insights : Kinetic studies (e.g., rate constants for benzylamine displacement) clarify whether competing pathways (e.g., hydrolysis) reduce yields .
- Purification losses : Flash chromatography efficiency varies with solvent systems; alternatives like preparative HPLC may improve recovery .
What strategies evaluate the biological activity of this compound?
Q. Advanced
- Enzyme inhibition assays : Test affinity for targets like acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s assay) .
- Receptor binding studies : Radiolabeled ligands (e.g., ³H-nicotine) assess competitive binding to nicotinic receptors .
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) to identify apoptosis-inducing activity .
What are the key functional groups in this compound and their reactivity?
Q. Basic
- Benzylamino group (C6) : Participates in nucleophilic substitutions (e.g., Suzuki coupling) or hydrogen bonding in receptor interactions .
- Methyl ester (C3) : Hydrolyzes to carboxylic acids under basic conditions, enabling prodrug strategies .
- 4-Methyl substituent : Enhances lipophilicity (logP ~2.1) but may sterically hinder reactions at adjacent positions .
How does the substitution pattern affect the compound’s physicochemical properties?
Q. Advanced
- LogP : The 4-methyl group increases hydrophobicity, improving membrane permeability but reducing aqueous solubility (e.g., <1 mg/mL in PBS) .
- Stability : Electron-donating groups (e.g., benzylamino) destabilize the pyridine ring under acidic conditions, necessitating pH-controlled storage .
- Bioavailability : Methyl ester prodrugs exhibit higher oral absorption compared to carboxylic acid derivatives, as shown in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
